1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone
Overview
Description
1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.13544809 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
The compound belongs to a class of chemicals that are often used as intermediates in the synthesis of more complex molecules. For instance, similar structures have been utilized in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.
Heterocyclic Compound Synthesis : Compounds with pyrazolo[4,3-c]pyridin moieties, akin to the one , have been employed in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including antiviral, antimicrobial, and anti-inflammatory activities. For example, Attaby et al. (2006) synthesized heterocyclic compounds with potential antiviral activity starting from pyrazolopyridin derivatives (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimicrobial Activity : Abdelriheem, Zaki, & Abdelhamid (2017) explored the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives, showcasing the antimicrobial potential of such structures. These findings suggest that derivatives of the compound could have applications in developing new antimicrobial agents (Abdelriheem, Zaki, & Abdelhamid, 2017).
Organic Synthesis Techniques : The chemical structure of interest may be utilized in novel organic synthesis methods. For instance, Almansa et al. (2008) demonstrated a versatile three-component coupling for the synthesis of pyrazolopyridines, indicating the potential for this compound to be used in complex synthetic routes (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-10(2)17-13-8-20(5-4-14(13)18-19-17)16(22)7-12-6-15(11(3)21)23-9-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATPURLYTWCAFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC2=C1CN(CC2)C(=O)CC3=CSC(=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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